molecular formula C9H8BrNO4 B1433561 Methyl 2-(3-bromo-2-nitrophenyl)acetate CAS No. 1261653-58-0

Methyl 2-(3-bromo-2-nitrophenyl)acetate

Cat. No. B1433561
CAS RN: 1261653-58-0
M. Wt: 274.07 g/mol
InChI Key: PBKQXTVZNYOCFB-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 185200-33-3 . It has a molecular weight of 274.07 . The IUPAC name for this compound is methyl (3-bromo-4-nitrophenyl)acetate .


Synthesis Analysis

The synthesis of “Methyl 2-(3-bromo-2-nitrophenyl)acetate” involves a reaction with nitric acid in sulfuric acid. A stirred mixture of methyl 3chlorophenylacetate (10.8 g, 47.1 mmol) in H2SO4 (15.1 ml) was added HNO3 (2.8 ml, 70.7 mmol) at 0 C. The reaction mixture was gradually raised to room temperature for 5.5 h. The reaction mixture was poured into ice water and extracted with CHCl3. The combined extracts were washed with aq. NaHCO3 and brine. After dried over Na2SO4, the extracts were concentrated in vacuo. The residue was chromatographed on silica gel [500 g, n-hexane/EtOAc (10/1)] to give methyl 3-bromo-4-nitrophenylacetate (3.69 g, 29%) as a yellow oil .


Molecular Structure Analysis

The InChI Code for “Methyl 2-(3-bromo-2-nitrophenyl)acetate” is 1S/C9H8BrNO4/c1-15-9 (12)5-6-2-3-8 (11 (13)14)7 (10)4-6/h2-4H,5H2,1H3 . The linear formula for this compound is C9H8BRNO4 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” has a molecular weight of 274.07 g/mol . The specific physical properties such as boiling point, melting point, and density are not mentioned in the available resources.

Scientific Research Applications

Condensation and Synthesis

  • Methyl 2-(3-bromo-2-nitrophenyl)acetate is involved in chemical reactions that lead to the formation of cycloheptatriene derivatives, which can be transformed into arcyriacyanin-type alkaloids. This process is indicative of its role in the synthesis of complex organic compounds (Mayer, Hinze, Polborn, & Steglich, 2004).

Nitration Reactions

  • The compound demonstrates its utility in nitration reactions, which are crucial in organic chemistry for introducing nitro groups into molecules. This process is important for the synthesis of various organic compounds (Cooper & Scrowston, 1972).

Substrate for Enzyme Assays

  • It serves as a substrate in the assay of β-glucuronidase activity. The chemical synthesis of related compounds has been used for studying enzyme kinetics, demonstrating its application in biochemical research (Kato et al., 1960).

Glycosylation Studies

  • The compound is utilized in glycosylation studies, specifically in the synthesis of p-nitrophenyl 6-O-β-d-galactopyranosyl-β-d-galactopyranoside. This showcases its role in the synthesis of complex glycosides, which are significant in biological systems (Abbas, Barlow, & Matta, 1981).

Kinetic Studies

  • It is used in kinetic studies, particularly in the investigation of reactions with 2,4-diamino-1,3,5-triazines. These studies contribute to understanding reaction mechanisms and rates in organic chemistry (Konakahara et al., 1988).

Synthesis of Bioactive Compounds

  • The compound plays a role in the synthesis of bioactive compounds, such as those used in pharmaceutical research. This includes the synthesis of various derivatives and intermediates used in drug development (Kang, 2007).

Glycosidase Activity Studies

  • It is part of studies investigating glycosidase activity on p-nitrophenyl glycosides. This indicates its application in enzymology and the study of carbohydrate-active enzymes (Fenger & Bols, 2010).

Involvement in Rearrangement Reactions

  • The compound is involved in rearrangement reactions, particularly in the context of producing valuable 2-nitro substituted aniline derivatives. These types of reactions are pivotal in organic synthesis and the production of specialized organic molecules (Buchstaller & Anlauf, 2004).

Safety and Hazards

“Methyl 2-(3-bromo-2-nitrophenyl)acetate” should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It’s also advised to keep away from heat/sparks/open flames/hot surfaces and to not spray on an open flame or other ignition source .

properties

IUPAC Name

methyl 2-(3-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKQXTVZNYOCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromo-2-nitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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